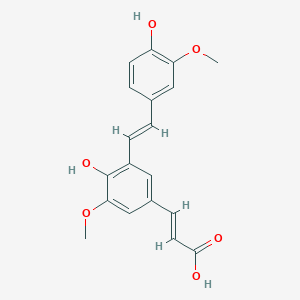
Poacic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decarboxylated 8,5’-diferulic acid can be synthesized through the decarboxylation of 8,5’-diferulic acid. This process typically involves heating the compound under specific conditions to remove the carboxyl group, resulting in the formation of decarboxylated 8,5’-diferulic acid .
Industrial Production Methods: Industrial production of decarboxylated 8,5’-diferulic acid involves the extraction of 8,5’-diferulic acid from maize bran, followed by its decarboxylation. The process may include the use of solvents and catalysts to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Decarboxylated 8,5’-diferulic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.
Substitution: Substitution reactions may involve reagents like halogens or alkyl groups to introduce new functional groups into the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of decarboxylated 8,5’-diferulic acid, which can have different chemical and physical properties .
Aplicaciones Científicas De Investigación
Antifungal Properties
Poacic acid has been identified as a potent antifungal agent, particularly effective against a range of fungal pathogens. Its mode of action primarily involves targeting the fungal cell wall, specifically by binding to β-1,3-glucan, a crucial component in maintaining cell wall integrity.
- Mechanism of Action :
-
Efficacy Against Pathogens :
- In field studies, this compound has demonstrated significant effectiveness in reducing lesions caused by fungal infections. For instance, a single application on infected leaves markedly decreased lesion development from S. sclerotiorum .
- Laboratory results indicate that this compound can inhibit the growth of Candida albicans mutants and other pathogenic fungi through its fungicidal properties .
Agricultural Applications
The potential use of this compound as a natural fungicide presents significant implications for sustainable agriculture:
- Replacement for Chemical Fungicides : this compound may serve as an alternative to traditional fungicides like copper sulfate, which poses toxicity risks to soil health. Its application could reduce chemical residues while maintaining crop protection .
- Combination with Synthetic Fungicides : Research suggests that this compound can be used synergistically with synthetic fungicides to enhance efficacy and reduce resistance development .
Field Trials on Crop Diseases
A study conducted on amenity turfgrass demonstrated that this compound effectively reduced dollar spot disease in one out of two years tested. However, it did not significantly suppress snow mold when applied alone . This highlights the variability in efficacy depending on environmental conditions and pathogen types.
Laboratory Studies on Yeast
In controlled laboratory settings, this compound was tested against various yeast strains to assess its antifungal activity. Results indicated that it had a fungistatic effect on Saccharomyces cerevisiae, while showing fungicidal effects on plasma membrane-damaged mutants .
Data Summary
Mecanismo De Acción
The mechanism of action of decarboxylated 8,5’-diferulic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress . It may also inhibit inflammatory pathways by modulating the activity of specific enzymes and signaling molecules .
Comparación Con Compuestos Similares
8,5’-Diferulic acid: The parent compound from which decarboxylated 8,5’-diferulic acid is derived.
8,8’-Diferulic acid: Another hydroxycinnamic acid dimer with similar properties.
4,4’-Diferulic acid: A related compound with distinct chemical and physical characteristics.
Uniqueness: Decarboxylated 8,5’-diferulic acid is unique due to its decarboxylated structure, which imparts different chemical properties compared to its parent compound and other similar dimers. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C19H18O6 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
(E)-3-[4-hydroxy-3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H18O6/c1-24-16-10-12(4-7-15(16)20)3-6-14-9-13(5-8-18(21)22)11-17(25-2)19(14)23/h3-11,20,23H,1-2H3,(H,21,22)/b6-3+,8-5+ |
Clave InChI |
SLIMCXCSQXYCGL-JENUQAQBSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)/C=C/C2=CC(=C(C=C2)O)OC)/C=C/C(=O)O |
SMILES canónico |
COC1=CC(=CC(=C1O)C=CC2=CC(=C(C=C2)O)OC)C=CC(=O)O |
Sinónimos |
poacic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















